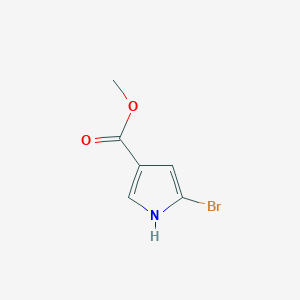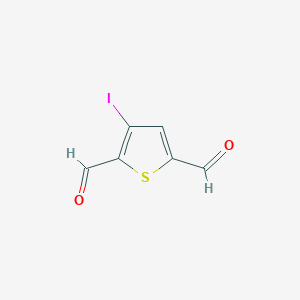
3-Iodo-2,5-thiophenedicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2,5-thiophenedicarbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds. It is a yellow crystalline solid that is widely used in scientific research. This compound has several applications in the field of organic chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2,5-thiophenedicarbaldehyde has several applications in scientific research. It is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is also used in the field of biochemistry as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 3-Iodo-2,5-thiophenedicarbaldehyde is not well understood. However, it is believed to work by binding to specific receptors in cells and altering their function. It has been shown to bind to the DNA of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-Iodo-2,5-thiophenedicarbaldehyde has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Iodo-2,5-thiophenedicarbaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemistry. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Iodo-2,5-thiophenedicarbaldehyde. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new applications for this compound in the field of biochemistry. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-Iodo-2,5-thiophenedicarbaldehyde is a versatile and widely used compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in the field of biochemistry and its potential use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-Iodo-2,5-thiophenedicarbaldehyde is a multistep process that involves the reaction of 2,5-dibromothiophene with potassium iodide in the presence of copper powder to form 2-iodo-5-bromothiophene. This intermediate product is then reacted with diethyl malonate in the presence of sodium ethoxide to form 2,5-thiophenedicarboxylic acid. Finally, the carboxylic acid is converted into 3-Iodo-2,5-thiophenedicarbaldehyde by reacting it with thionyl chloride and dimethylformamide.
Eigenschaften
CAS-Nummer |
18799-87-6 |
|---|---|
Produktname |
3-Iodo-2,5-thiophenedicarbaldehyde |
Molekularformel |
C6H3IO2S |
Molekulargewicht |
266.06 g/mol |
IUPAC-Name |
3-iodothiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
InChI-Schlüssel |
XQMYJNGEGBKWSG-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)C=O |
Kanonische SMILES |
C1=C(SC(=C1I)C=O)C=O |
Synonyme |
3-Iodo-2,5-thiophenedicarbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



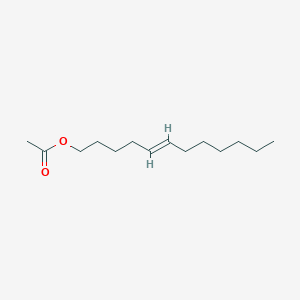
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

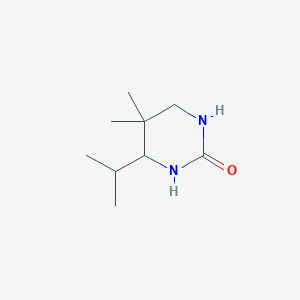

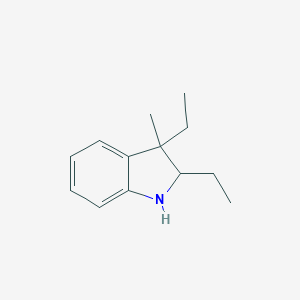
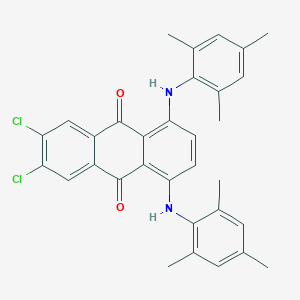

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)


